Hastatoside

Übersicht

Beschreibung

Synthesis Analysis

Hastatoside was first isolated and identified through spectroscopic methods, alongside verbenalin from Verbena hastata and V. officinalis. Its structure and absolute configuration were determined by correlating it chemically with verbenaline and lactone derivatives, showcasing the detailed chemical synthesis pathway from natural sources (Rimpler & Schäfer, 1979).

Molecular Structure Analysis

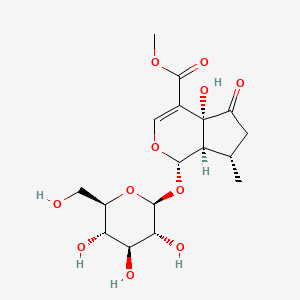

The molecular structure of this compound was elucidated using spectroscopic methods, highlighting its iridoid glycoside nature. This complex structure involves a cyclopentane ring fused with a glycosidic linkage, illustrating the compound's unique chemical framework. The determination of its structure is crucial for understanding its chemical behavior and interactions (Rimpler & Schäfer, 1979).

Chemical Reactions and Properties

Although specific reactions involving this compound were not detailed in the provided literature, the study of iridoid glycosides like this compound typically involves reactions related to their glycosidic linkages and the cyclopentane core. These reactions can include hydrolysis, which affects the glycosidic bond, and modifications to the iridoid nucleus, which can alter the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and specific optical rotation, are essential for its characterization and application in chemical studies. While the specific physical properties were not detailed in the available literature, these parameters generally play a significant role in the compound's behavior in various solvents and conditions, influencing its extraction, isolation, and analysis processes.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with certain chemicals, stability under various conditions, and its behavior in chemical synthesis, are vital for understanding its applications and interactions in complex systems. The iridoid glycoside's structure suggests it may participate in reactions typical for glycosides and cyclic ethers, such as hydrolysis under acidic or enzymatic conditions and potential participation in conjugation reactions due to its functional groups.

For further exploration and detailed studies on this compound, including its synthesis, molecular structure, and chemical properties, the provided references offer a foundation for scientific research and exploration of this intriguing compound.

Wissenschaftliche Forschungsanwendungen

Traditionelle Medizin

Hastatoside findet sich in der Pflanze Verbena officinalis L., einem Heilkraut, das im Süden des Gelben Flusses in China weit verbreitet ist {svg_1}. Es wird in der chinesischen Volksmedizin zur Behandlung von Rheumatismus und Bronchitis eingesetzt {svg_2}.

Schlaf förderndes Mittel

This compound wurde als eines der wichtigsten Iridoide in Verbena officinalis L. identifiziert. Es weist eine schlaffördernde Wirkung auf {svg_3}. Dadurch ist es eine potenzielle natürliche Alternative zu synthetischen Schlafmitteln, die unerwünschte Nebenwirkungen haben können {svg_4}.

Antioxidative Aktivität

Neben seiner schlaffördernden Wirkung zeigt this compound auch antioxidative Aktivität {svg_5}. Antioxidantien sind Verbindungen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Hepatoprotektive Aktivität

Es wurde festgestellt, dass this compound eine hepatoprotektive Wirkung hat {svg_6}. Dies bedeutet, dass es Leberschäden verhindern kann und somit möglicherweise zur Behandlung von Lebererkrankungen eingesetzt werden kann.

Qualitätskontrolle von pflanzlichen Arzneimitteln

Der relative Gehalt an this compound ist höher als der anderer charakteristischer Iridoide in Herba Verbenae {svg_7}. Daher ist this compound sehr gut als Zielbestandteil für die Qualitätskontrolle von Herba Verbenae geeignet {svg_8}.

Wirkmechanismus

Target of Action

Hastatoside, an iridoid glycoside isolated from Verbena officinalis, primarily targets the sleep-wake cycle in the body . It has been found to have a significant impact on non-rapid eye movement (NREM) sleep . Additionally, it has been suggested that this compound may have a regulatory role on immune cell functions, specifically on natural killer (NK) cells .

Mode of Action

This compound interacts with its targets to promote sleep. After oral administration, this compound increases the total time of NREM sleep during a 9-hour period . This increase in sleep time occurs with a lag time of about 3-5 hours after administration . The exact molecular interaction between this compound and its targets is still under investigation.

Biochemical Pathways

It is known that this compound influences the sleep-wake cycle, suggesting an impact on the neurological pathways associated with sleep regulation

Pharmacokinetics

Studies have shown that this compound can increase nrem sleep for a period of 9 hours following oral administration . This suggests that this compound is absorbed and distributed in the body in a manner that allows it to exert its sleep-promoting effects.

Result of Action

The primary result of this compound’s action is an increase in NREM sleep . This compound increases the total time of NREM sleep by 81% during a 9-hour period . This increase in sleep time is accompanied by an increase in delta activity during NREM sleep , which is associated with deep, restorative sleep.

Action Environment

The environment in which this compound exerts its effects can influence its action, efficacy, and stability. It is known that this compound is isolated from Verbena officinalis , suggesting that the plant’s growth conditions could potentially influence the compound’s properties

Biochemische Analyse

Biochemical Properties

Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, this compound inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of this compound to GSK-3β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that this compound maintains its therapeutic effects over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, this compound prevented liver injury and histological damage at specific dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of this compound also involve its conversion into active metabolites that contribute to its therapeutic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to these compartments, influencing its therapeutic effects.

Eigenschaften

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thien-2-yl Ketone-D10(Zileuton Impurity)](/img/no-structure.png)